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Compound of Interest

Compound Name: 3-(3-Nitrophenoxy)propionic acid

Cat. No.: B1312258

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and
analytical methodologies for 3-(3-nitrophenyl)propionic acid (CAS RN: 1664-57-9). The
information presented is intended to support research and development activities by offering
detailed experimental protocols and a structured summary of key analytical data.

Spectroscopic Data Summary

While comprehensive, publicly available datasets for 3-(3-nitrophenyl)propionic acid are limited,
the expected spectroscopic characteristics can be inferred from the analysis of similar
compounds and general principles of spectroscopy. The following tables summarize the
anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data for this compound.

1H NMR (Proton NMR)

Assignment Expected Chemical Shift (ppm)
Aromatic protons 75-85

-CH:- (alpha to phenyl) ~3.0

-CH:- (alpha to carboxyl) ~2.7

-COOH >10 (often broad)
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13C NMR (Carbon NMR)

Assignment Expected Chemical Shift (ppm)
Carbonyl carbon (-COOH) 170 - 185

Aromatic carbons 120 - 150

-CH2- carbons 30-40

IR (Infrared) Spectroscopy

Functional Group

Expected Absorption Range (cm™1)

O-H stretch (carboxylic acid)

2500 - 3300 (very broad)

C=0 stretch (carboxylic acid)

1700 - 1725

N-O stretch (nitro group)

1515 - 1560 and 1345 - 1385

C-H stretch (aromatic) 3000 - 3100
C-H stretch (aliphatic) 2850 - 3000
MS (Mass Spectrometry)

Parameter Value
Molecular Weight 195.17 g/mol
Exact Mass 195.0532 g/mol

Expected [M-H]~ (Negative lon Mode)

194.0458 m/z

Expected [M+H]* (Positive lon Mode)

196.0604 m/z

Experimental Protocols

Detailed experimental procedures are crucial for the accurate acquisition of spectroscopic data.

The following are generalized protocols for NMR, IR, and MS analysis of a solid organic

compound like 3-(3-nitrophenyl)propionic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to elucidate the carbon-hydrogen framework of
the molecule.

Methodology:

e Sample Preparation:

o

Accurately weigh 5-10 mg of 3-(3-nitrophenyl)propionic acid for *H NMR and 20-50 mg for
13C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-ds) in a clean, dry vial.

o Filter the solution through a pipette with a small cotton or glass wool plug directly into a
clean, dry 5 mm NMR tube to remove any particulate matter.

o Cap the NMR tube securely.

 Instrument Parameters (Example for a 400 MHz spectrometer):

o 'H NMR:

Spectral Width: -2 to 16 ppm

Pulse Sequence: Standard single pulse

Number of Scans: 16-64

Relaxation Delay: 1-2 seconds

o 13C NMR:

» Spectral Width: 0 to 220 ppm

» Pulse Sequence: Proton-decoupled single pulse

= Number of Scans: 1024 or more, depending on concentration
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» Relaxation Delay: 2-5 seconds

» Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

[e]

o

Phase the spectrum and perform baseline correction.

Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.qg.,
TMS at 0 ppm).

[¢]

Integrate the peaks in the *H NMR spectrum to determine proton ratios.

[¢]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
e Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Place a small amount of the solid 3-(3-nitrophenyl)propionic acid powder directly onto the
ATR crystal.

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

e Instrument Parameters:
o Scan Range: 4000 - 400 cm~1
o Number of Scans: 16-32
o Resolution: 4 cm

» Data Processing:
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o Collect a background spectrum of the empty ATR crystal.
o Collect the sample spectrum.

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

o Identify and label the characteristic absorption bands corresponding to the functional
groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electrospray lonization - ESI):
e Sample Preparation:

o Prepare a dilute solution of 3-(3-nitrophenyl)propionic acid (approximately 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile.

o Further dilute the stock solution to a final concentration of 1-10 pg/mL with the mobile
phase.

e Instrument Parameters (for LC-MS):

o Liquid Chromatography (LC):

Column: C18 reverse-phase column.

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid (for positive ion
mode) or ammonium acetate (for negative ion mode).

Flow Rate: 0.2 - 0.5 mL/min.

Injection Volume: 5 - 10 pL.

o Mass Spectrometry (MS):
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= |onization Mode: Electrospray lonization (ESI), positive and/or negative mode.
» Mass Range: 50 - 500 m/z.
» Capillary Voltage: 3-4 kV.

» Fragmentor Voltage: Optimized for the compound to induce fragmentation for MS/MS
analysis if desired.

e Data Analysis:
o Identify the molecular ion peak ([M+H]* or [M-H]~) to confirm the molecular weight.
o Analyze the fragmentation pattern to gain structural information.

Workflow and Process Visualization

The following diagrams illustrate the general workflow for the spectroscopic analysis of an
organic compound and a conceptual representation of how such a compound might be
investigated in a drug discovery context.
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General Workflow for Spectroscopic Analysis
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Caption: A generalized workflow for the spectroscopic analysis of a solid organic compound.
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Conceptual Logic in Early Drug Discovery
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Caption: A logical flow diagram illustrating the role of compound characterization in an early-
stage drug discovery process.

 To cite this document: BenchChem. [Spectroscopic and Analytical Profile of 3-(3-
Nitrophenyl)propionic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1312258#spectroscopic-data-nmr-ir-ms-of-3-3-
nitrophenoxy-propionic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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